molecular formula C13H11ClN2O2S B2526099 (Z)-2-chloro-N'-(phenylsulfonyl)benzimidamide CAS No. 850800-13-4

(Z)-2-chloro-N'-(phenylsulfonyl)benzimidamide

Cat. No.: B2526099
CAS No.: 850800-13-4
M. Wt: 294.75
InChI Key: YISVIKOTBAHCGS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

(Z)-2-chloro-N’-(phenylsulfonyl)benzimidamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(Z)-2-chloro-N’-(phenylsulfonyl)benzimidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-2-chloro-N’-(phenylsulfonyl)benzimidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may interfere with DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

(Z)-2-chloro-N’-(phenylsulfonyl)benzimidamide can be compared with other benzimidazole derivatives, such as:

  • 2-methylbenzimidazole
  • 5,6-dimethylbenzimidazole
  • 1-(phenylsulfonyl)-2-methylbenzimidazole

These compounds share a similar benzimidazole core but differ in their substituents, which can significantly impact their pharmacological activities and applications. The uniqueness of (Z)-2-chloro-N’-(phenylsulfonyl)benzimidamide lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N'-(benzenesulfonyl)-2-chlorobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c14-12-9-5-4-8-11(12)13(15)16-19(17,18)10-6-2-1-3-7-10/h1-9H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISVIKOTBAHCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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